molecular formula C21H40N2O3 B12592722 Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]- CAS No. 326859-76-1

Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]-

Cat. No.: B12592722
CAS No.: 326859-76-1
M. Wt: 368.6 g/mol
InChI Key: XGPLRJSBFPFZFH-UHFFFAOYSA-N
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Description

Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]- is a synthetic organic compound with the molecular formula C21H40N2O3 It is a member of the amide family, characterized by the presence of a hexadecanamide backbone and a propyl group substituted with an oxoacetylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]- typically involves the amidation of hexadecanoic acid (palmitic acid) with N-[3-aminopropyl]acetamide. The reaction is often catalyzed by agents such as lead acetate to increase the reaction rate and yield . The process can be carried out under solvent-free conditions to minimize environmental impact and reduce costs .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high throughput. The use of esters instead of carboxylic acids can also enhance the reaction rate and yield by shifting the equilibrium towards the desired product .

Chemical Reactions Analysis

Types of Reactions

Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the oxoacetyl group to a hydroxyl group.

    Substitution: This reaction can replace the oxoacetyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]- serves as a crucial building block in the synthesis of more complex molecules. Its unique structural features allow it to participate in various chemical reactions such as oxidation, reduction, and substitution. These reactions can modify functional groups or introduce new ones, making the compound versatile for synthetic chemistry .

Biology

The biological applications of this compound are significant due to its interactions with biomolecules. The oxoacetyl group can form hydrogen bonds with proteins, potentially influencing their structure and function. Additionally, the hydrophobic nature of the propyl group facilitates interactions with lipid membranes, which may affect protein activity and stability .

Industrial Uses

In industrial contexts, Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]- is utilized in the production of surfactants and other chemicals. Its properties make it suitable for applications in formulations requiring emulsification or stabilization .

Data Table: Comparison with Related Compounds

Compound NameStructural FeaturesUnique Properties
HexadecanamideLacks the oxoacetyl groupLess reactive than Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]-
N-[3-[Bis(2-hydroxyethyl)amino]propyl]hexadecanamideContains additional hydroxyl groupsIncreased hydrophilicity compared to Hexadecanamide
N-[3-(dimethylamino)propyl]hexadecanamideContains a dimethylamino groupAlters chemical properties and reactivity relative to Hexadecanamide

Research has demonstrated that Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]- exhibits notable biological activity through its interaction with cellular membranes and proteins. Studies indicate that compounds with similar structures can modulate cellular processes by altering protein conformation or membrane fluidity .

Case Study 2: Synthesis Optimization

A study focused on optimizing the synthesis of Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]- highlighted the use of continuous flow reactors to improve yield and reduce reaction time. By adjusting parameters such as temperature and pressure within these reactors, researchers achieved higher purity levels in the final product .

Mechanism of Action

The mechanism of action of Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]- involves its interaction with specific molecular targets. The oxoacetyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The propyl group can also interact with hydrophobic regions of proteins and other biomolecules, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]- is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]- is a fatty amide derivative of palmitic acid. The chemical formula is C16H33NOC_{16}H_{33}NO, with a molecular weight of approximately 255.43 g/mol. The compound's structure includes an amide functional group, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC16H33NO
Molecular Weight255.43 g/mol
IUPAC NameHexadecanamide
CAS Registry Number629-54-9

Hexadecanamide has been studied for its role in various biological processes, particularly in relation to inflammation and cancer. The compound exhibits anti-inflammatory properties, which are attributed to its ability to modulate the activity of certain cytokines and chemokines involved in inflammatory responses.

  • Anti-inflammatory Effects : Research indicates that hexadecanamide can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This modulation can be beneficial in conditions characterized by chronic inflammation.
  • Anticancer Properties : Preliminary studies suggest that hexadecanamide may induce apoptosis in cancer cells. The mechanism involves the upregulation of pro-apoptotic proteins (e.g., BAX) and downregulation of anti-apoptotic proteins (e.g., BCL-2), leading to programmed cell death.

Case Studies

  • Study on Cancer Cell Lines : In vitro studies using MDA-MB-231 (breast cancer) and MCF-7 (breast cancer) cell lines demonstrated that hexadecanamide significantly inhibited cell proliferation and induced morphological changes indicative of apoptosis. The study reported an increase in caspase-3 activity, confirming the activation of apoptotic pathways .
  • Inflammation Model : A model of acute inflammation showed that treatment with hexadecanamide reduced edema and inflammatory cell infiltration in murine models, suggesting its potential as an anti-inflammatory agent .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of hexadecanamide is crucial for evaluating its therapeutic potential:

  • Absorption : Predicted human intestinal absorption is favorable.
  • Distribution : The compound is likely to cross the blood-brain barrier, which may contribute to its central nervous system effects.
  • Metabolism : Hexadecanamide is metabolized by various cytochrome P450 enzymes, indicating potential drug-drug interactions.
  • Toxicity : Acute toxicity studies suggest a relatively low toxicity profile with an LD50 greater than 2000 mg/kg in rodent models .

Properties

CAS No.

326859-76-1

Molecular Formula

C21H40N2O3

Molecular Weight

368.6 g/mol

IUPAC Name

N-[3-(oxaldehydoylamino)propyl]hexadecanamide

InChI

InChI=1S/C21H40N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20(25)22-17-15-18-23-21(26)19-24/h19H,2-18H2,1H3,(H,22,25)(H,23,26)

InChI Key

XGPLRJSBFPFZFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCNC(=O)C=O

Origin of Product

United States

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